molecular formula C14H28ClN3O B1406990 Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride CAS No. 412291-17-9

Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride

Cat. No. B1406990
CAS RN: 412291-17-9
M. Wt: 289.84 g/mol
InChI Key: MYFQORZYPQNKNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H28ClN3O . It has a mono-isotopic mass of 289.192078 Da . The InChI code is 1S/C7H15NO.ClH/c8-7-3-1-6 (5-9)2-4-7;/h6-7,9H,1-5,8H2;1H/t6-,7-; .


Physical And Chemical Properties Analysis

The compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.0 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.55 . Its water solubility is very high, with a solubility of 28.5 mg/ml or 0.22 mol/l .

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Synthesis of Therapeutic Agents : A study describes the synthesis of a series of compounds, including piperazinyl methanones, which exhibited inhibitory activity against the α-glucosidase enzyme. These compounds were also evaluated for hemolytic and cytotoxic profiles, suggesting potential therapeutic applications (Abbasi et al., 2019).
  • HIV Entry Inhibitors : Another research discusses a compound (873140) with a piperazinyl methanone structure that acts as a noncompetitive allosteric antagonist of the CCR5 receptor, showing potent antiviral effects for HIV-1. This highlights the compound's relevance in HIV treatment (Watson et al., 2005).
  • Alzheimer's Disease Research : A study on multifunctional amides, synthesized using a piperazinyl methanone derivative, showed promising results in enzyme inhibition activity relevant to Alzheimer's disease. The research indicates potential for drug development against Alzheimer's (Hassan et al., 2018).

Antibacterial Applications

  • Antibacterial Agents : Research on the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives demonstrated these compounds' decent inhibitory action against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Abbasi et al., 2018).

Neurogenic and Analgesic Applications

  • Neurogenic Vasopressor Response : A study investigated the effects of cannabinoid receptor agonists, including compounds with a piperazinyl methanone structure, on the neurogenic vasopressor response in rats. These findings are relevant to understanding the modulation of neurogenic responses via cannabinoid receptors (Malinowska et al., 1997).

Corrosion Inhibition

  • Corrosion Prevention : A novel organic compound, including a piperazinyl methanone moiety, was studied for its effectiveness in preventing mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, suggesting its application in corrosion prevention (Singaravelu & Bhadusha, 2022).

Safety and Hazards

The compound has a safety signal word of "Warning" . The precautionary statements include P280-P305+P351+P338 . The hazard statement is H302 .

properties

IUPAC Name

(4-aminocyclohexyl)-(4-propan-2-ylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O.ClH/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12;/h11-13H,3-10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFQORZYPQNKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
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Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
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Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
Reactant of Route 4
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
Reactant of Route 5
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
Reactant of Route 6
Reactant of Route 6
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride

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